![molecular formula C21H12F6N2O B2961570 2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile CAS No. 252059-83-9](/img/structure/B2961570.png)
2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a trifluoromethyl (TFM, -CF3) group . Trifluoromethyl group-containing compounds have been found in many FDA-approved drugs over the last 20 years . They exhibit numerous pharmacological activities and make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Molecular Structure Analysis
The compound likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), as suggested by its name. It also contains two trifluoromethylphenyl groups (a phenyl group with a trifluoromethyl substituent), one of which is attached to the pyridine ring via a methylene (-CH2-) group .Aplicaciones Científicas De Investigación
Structural and Optical Characteristics
Pyridine derivatives have been explored for their structural and optical characteristics. For instance, certain derivatives exhibit monoclinic polycrystalline nature with distinct optical functions, including indirect allowed optical energy gaps, suggesting their potential in optical applications and as materials for heterojunction fabrication (Zedan, El-Taweel, & El-Menyawy, 2020). These findings point towards their use in creating photosensors and other optoelectronic devices.
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives have been identified as effective corrosion inhibitors for copper in hydrochloric acid systems. Their electrochemical impedance and potentiodynamic polarization measurements demonstrate their cathodic type inhibition mechanism, highlighting their significance in protecting metals against corrosion (Sudheer & Quraishi, 2015).
Antimicrobial and Anticancer Activities
The synthesis and characterization of some pyridine derivatives have led to compounds with notable antibacterial and antitumor activities. These derivatives, synthesized through various chemical reactions, demonstrate the potential of pyridine compounds in developing new pharmaceuticals with antimicrobial and anticancer properties (Elewa et al., 2021).
Electronic and Photosensitive Applications
Research on pyridine derivatives also extends to their electronic and photosensitive applications. For example, certain compounds have been investigated for their optical band gap, Urbach tail width, and suitability in heterojunction-based optoelectronic devices. These studies highlight the potential of pyridine derivatives in the field of material science, particularly in the development of new electronic and photosensitive materials (Roushdy et al., 2019).
Propiedades
IUPAC Name |
2-oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F6N2O/c22-20(23,24)16-5-1-3-13(9-16)12-29-18(8-7-15(11-28)19(29)30)14-4-2-6-17(10-14)21(25,26)27/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXWJCJYTYHYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=C(C2=O)C#N)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

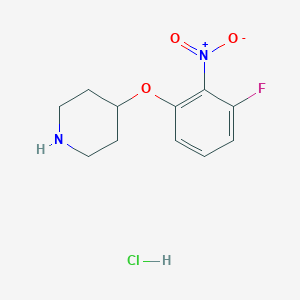
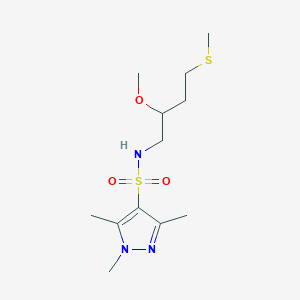
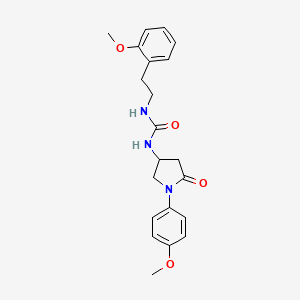
![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)

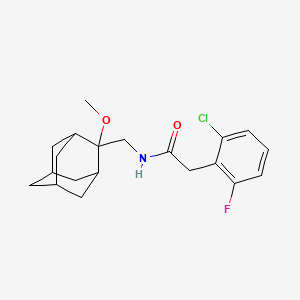
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)
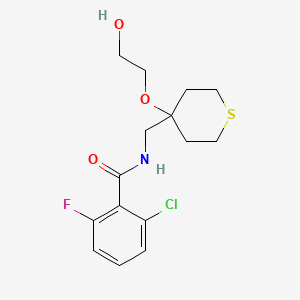
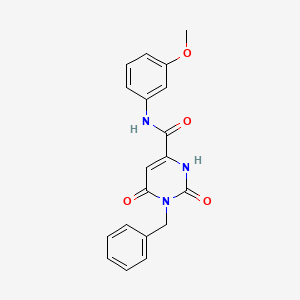
![2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2961504.png)
![(2R,6R)-N-[Cyano-(4-phenylmethoxyphenyl)methyl]-4,6-dimethylmorpholine-2-carboxamide](/img/structure/B2961505.png)
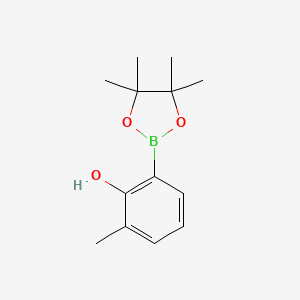
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2961507.png)